molecular formula C4F10O2S B146102 Nonafluorobutanesulfonyl fluoride CAS No. 375-72-4

Nonafluorobutanesulfonyl fluoride

Cat. No. B146102
CAS RN: 375-72-4
M. Wt: 302.09 g/mol
InChI Key: LUYQYZLEHLTPBH-UHFFFAOYSA-N
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Description

Nonafluorobutanesulfonyl fluoride (NfF) is a compound that has been utilized in various chemical syntheses due to its strong electron-withdrawing effect and its ability to act as a reagent in the formation of other functional groups. It is particularly noted for its role in the synthesis of alkenyl nonaflates, which are intermediates in transition metal-catalyzed reactions .

Synthesis Analysis

The synthesis of nonafluorobutanesulfonyl fluoride-based compounds has been optimized in several studies. For instance, the fluoride-catalyzed reaction between silyl enol ethers and NfF has been fine-tuned to expedite the synthesis of alkenyl nonaflates . Additionally, nonafluorobutanesulfonyl azide, a derivative of NfF, has been synthesized and used as a highly reactive oxidant for the copper-catalyzed synthesis of 1,3-diynes from terminal alkynes . The synthesis of N,N'-dialkylimidazolium bis(nonafluorobutane-1-sulfonyl)imides from NfF has also been reported, showcasing the versatility of NfF in creating a new subfamily of ionic liquids .

Molecular Structure Analysis

The molecular structure of nonafluorobutanesulfonyl fluoride derivatives plays a crucial role in their reactivity and stability. The presence of the nonafluorobutanesulfonyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the compounds in various chemical reactions .

Chemical Reactions Analysis

Nonafluorobutanesulfonyl fluoride and its derivatives participate in a wide range of chemical reactions. They have been used to generate alkenyl nonaflates, which are valuable intermediates in Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions . NfF has also been employed in a domino process for the generation of benzyne from o-(trimethylsilyl)phenols, demonstrating its dual activation capability . Furthermore, nonafluorobutanesulfonyl azide has been used as a diazo transfer reagent for the synthesis of azides from primary amines and in the one-pot synthesis of N,N'-disulfonylamidines from sulfonamides and alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nonafluorobutanesulfonyl fluoride derivatives are influenced by their high fluorine content. These compounds exhibit remarkable hydrophobicity and thermal stability, making them suitable for use in various catalytic processes and as potential non-bioaccumulable surfactants . Their solubility in water and organic solvents varies, which can be advantageous in different synthetic applications .

Scientific Research Applications

Synthesis of Vinylphosphonates

Nonafluorobutanesulfonyl fluoride has been used in the synthesis of a new class of vinylphosphonates, known as α-phosphonovinyl nonafluorobutanesulfonates (nonaflates). These are prepared from acylphosphonates and nonafluorobutanesulfonyl fluoride in the presence of DBU, and can be converted into phosphono-containing enynes and dienes via palladium-catalyzed coupling reactions (Okauchi et al., 1999).

Stereoselective Synthesis of Alkenyl Nonaflates

Nonafluorobutanesulfonyl fluoride is instrumental in the fluoride-catalyzed reaction with silyl enol ethers for an expedient and stereoselective synthesis of alkenyl nonaflates. This method results in the synthesis of a wide variety of cyclic and acyclic alkenyl nonaflates with good to excellent yields, retaining the E/Z configuration of isomeric alkenes (Lyapkalo et al., 2002).

Palladium-Catalyzed Cross-Coupling of Phenols

Nonafluorobutanesulfonyl fluoride is used in palladium-catalyzed coupling reactions of phenols, such as Suzuki–Miyaura, Sonogashira, Stille, and Buchwald–Hartwig couplings. These reactions proceed through the in situ nonaflation of phenols (Ikawa et al., 2012).

Heck Reactions and Fragmentation of Furan Derivatives

Nonafluorobutanesulfonyl fluoride plays a role in the nonaflation of lithium enolates or silyl enol ethers for the synthesis of ethenyl nonaflate and (Z)-buta-1,3-dien-1-yl nonaflate. These compounds are used in Heck reactions with monosubstituted alkenes to produce coupling products (Lyapkalo et al., 2001).

Transition Metal-Catalyzed Reactions

Nonafluorobutanesulfonyl fluoride is used in various transition metal-catalyzed reactions and typical transformations, offering advantages over commonly used triflates. It is particularly effective in the generation of alkenyl and (het)aryl nonaflates for processes like Heck, Suzuki, Sonogashira, and amination reactions (Hoegermeier & Reissig, 2009).

Dehydrative Glycosylation Protocol

A dehydrative glycosylation protocol mediated by nonafluorobutanesulfonyl fluoride has been developed. This new protocol proceeds under mild basic conditions and results in high yields of symmetrical 1,1’-disaccharides (Tang et al., 2020).

Safety And Hazards

Nonafluorobutanesulfonyl fluoride can cause serious eye damage and severe skin burns . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

Sulfonyl fluorides, including Nonafluorobutanesulfonyl fluoride, have emerged as a functional group with diverse applications. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications has provided opportunities for synthetic chemists .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F9SO2F, C4F10O2S
Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID20861913
Record name Perfluorobutanesulfonyl fluoride
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Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonafluorobutanesulfonyl fluoride

CAS RN

375-72-4
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride
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Record name Perfluoro-1-butanesulfonyl fluoride
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Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Perfluorobutanesulfonyl fluoride
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride
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Record name Perfluoro-1-butanesulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
T Ikawa, T Nishiyama, T Nosaki, A Takagi… - Organic Letters, 2011 - ACS Publications
Benzynes were generated from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride (NfF) by a domino process, ie, the nonaflation of the phenolic hydroxyl group of o-(…
Number of citations: 71 pubs.acs.org
Y Tang, DP Reddy, B Yu - Tetrahedron, 2021 - Elsevier
… A new dehydrative glycosylation protocol that proceeds through selective activation of glycosyl hemiacetals with nonafluorobutanesulfonyl fluoride (NfF) has been disclosed. Contrary to …
Number of citations: 5 www.sciencedirect.com
LR Subramanian, A García Martínez… - … of Reagents for …, 2001 - Wiley Online Library
[375‐72‐4] C 4 F 10 O 2 S (MW 302.11) InChI = 1S/C4F10O2S/c5‐1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 InChIKey = LUYQYZLEHLTPBH‐UHFFFAOYSA‐N (Cost effective and …
Number of citations: 3 onlinelibrary.wiley.com
T Ikawa, K Saito, S Akai - Synlett, 2012 - thieme-connect.com
… Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride … Palladium-catalyzed coupling reactions, such as the …
Number of citations: 20 www.thieme-connect.com
J Hoegermeier, HU Reissig - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
How much fluoride is good for a strong electron‐withdrawing effect? In this review we summarize recent results on the use of perfluoroalkanesulfonates, in particular of the cost effective …
Number of citations: 149 onlinelibrary.wiley.com
IM Lyapkalo, M Webel… - European Journal of …, 2001 - Wiley Online Library
… or crotonaldehyde, with nonafluorobutanesulfonyl fluoride gave ethenyl nonaflate (1b) and (… silyl enol ethers 5 and 7 with nonafluorobutanesulfonyl fluoride; however, the overall yields …
IM Lyapkalo, M Webel, HU Reissig - Synlett, 2001 - thieme-connect.com
… Abstract: Formation of (S)-4-tert-butylcyclohex-1-enyl nonaflate 4 by reaction with nonafluorobutanesulfonyl fluoride was found to be highly enantioselective both from (S)-4-tert-butyl-1-(…
Number of citations: 12 www.thieme-connect.com
M Hanack, J Ullmann - The Journal of Organic Chemistry, 1989 - ACS Publications
… We thank Bayer AG for the generous gift of nonafluorobutanesulfonyl fluoride. … with a small amount of nonafluorobutanesulfonyl fluoride, and the nonafluorobutanesulfonyl fluoride of the …
Number of citations: 45 pubs.acs.org
YM Markitanov, VM Timoshenko… - Journal of Sulfur …, 2014 - Taylor & Francis
… For the synthesis of β-keto sulfones bearing C 4 F 9 group at sulfonyl moiety as starting compound, commercially available nonafluorobutanesulfonyl fluoride was used. The latter was …
Number of citations: 100 www.tandfonline.com
P Hommes, HU Reissig - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
… Their immediate O-nonaflation employing nonafluorobutanesulfonyl fluoride provided the expected 4-nonafloxy-substituted bipyridine derivatives 5a–g in moderate to good overall …
Number of citations: 14 www.beilstein-journals.org

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